![molecular formula C16H21N5O2 B2755976 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide CAS No. 921503-00-6](/img/structure/B2755976.png)
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For instance, the synthesis of 1,5-disubstituted tetrazoles involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as an azide source . Another method involves a one-pot four-component condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide derivatives have demonstrated potential in antimicrobial applications. A study by Desai et al. (2013) synthesized a series of related compounds, which were then tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, these compounds were evaluated for their antifungal properties against various fungal strains. The findings suggest that these derivatives could be valuable in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Photodynamic Therapy Applications
In the context of photodynamic therapy, particularly for cancer treatment, the synthesis and characterization of novel derivatives related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide have shown promise. Pişkin et al. (2020) synthesized new derivatives with significant singlet oxygen quantum yields, a crucial factor for effective photodynamic therapy. These compounds could potentially be used as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Catalysis
The compound and its related derivatives play a significant role in chemical synthesis and catalysis. Studies by Xiong et al. (2018) and Fukui et al. (2014) illustrate its application in the synthesis of complex organic molecules. These studies highlight the use of related compounds in catalyzing chemical reactions that are essential for the creation of various organic compounds, indicating its importance in the field of synthetic chemistry (Xiong, Xu, Sun, & Cheng, 2018); (Fukui, Liu, Liu, He, Wu, Tian, & Lin, 2014).
Development of Radiolabelled Compounds
Compounds related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide have been used in the development of radiolabelled compounds, which are crucial in medical imaging and diagnostics. Hamill et al. (1996) developed radiolabelled nonpeptide angiotensin II antagonists using related derivatives, demonstrating their potential in imaging AT1 receptors, a valuable tool in medical diagnostics (Hamill, Burns, Dannals, Mathews, Musachio, Ravert, & Naylor, 1996).
Eigenschaften
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-14-9-7-12(8-10-14)16(22)17-11-15-18-19-20-21(15)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJEKJICRZHNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.